molecular formula C13H18N2O2 B13680385 N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine

Cat. No.: B13680385
M. Wt: 234.29 g/mol
InChI Key: UNSVCJHBVVGSOU-UHFFFAOYSA-N
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Description

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is a heterocyclic compound that features a bicyclic structure with a pyridine ring fused to a cyclopentane ring. The N-Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine typically involves multi-component reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water. The reaction proceeds through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of protecting groups like N-Boc are commonly employed in large-scale organic synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The N-Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is unique due to the presence of the N-Boc protecting group, which allows for selective reactions at the amine site. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl N-(6,7-dihydro-5H-cyclopenta[c]pyridin-1-yl)carbamate

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-10-6-4-5-9(10)7-8-14-11/h7-8H,4-6H2,1-3H3,(H,14,15,16)

InChI Key

UNSVCJHBVVGSOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC2=C1CCC2

Origin of Product

United States

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